Comprehensive Technical Profiling of 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline
Comprehensive Technical Profiling of 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline
Executive Summary & Structural Significance
The compound 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline (Molecular Formula: C19H25NO3) is a highly functionalized secondary amine characterized by a di-aromatic system bridged by a benzylic nitrogen. In modern drug development and fragment-based drug discovery (FBDD), molecules of this class serve as highly versatile building blocks and multidentate ligands.
The structural architecture features three distinct micro-environments:
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The Ortho-Isopropoxyaniline Core: Provides significant steric shielding around the secondary amine, modulating its nucleophilicity and basicity.
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The Secondary Amine Bridge: Acts as a critical hydrogen-bond donor (HBD) and acceptor (HBA), while also serving as an orthogonal functionalization vector (e.g., for subsequent amidation or transition metal coordination).
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The Ortho-(2-Methoxyethoxy)benzyl Moiety: Introduces a highly flexible, PEG-like side chain that enhances aqueous solubility relative to standard bi-aryl systems, while providing two additional oxygen atoms capable of acting as hydrogen-bond acceptors.
This whitepaper details the physicochemical properties, structural pharmacophore, and a self-validating synthetic methodology for the preparation of this compound, designed for researchers scaling libraries for high-throughput screening.
Physicochemical Profiling & Quantitative Data
Understanding the physicochemical parameters of 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline is critical for predicting its pharmacokinetic behavior, specifically its alignment with the Veber rules for oral bioavailability . The presence of multiple ether linkages significantly increases the Topological Polar Surface Area (TPSA) without adding hydrogen bond donors, maintaining excellent membrane permeability.
Table 1: Computed and Structural Properties
| Property | Value | Method / Causality |
| Molecular Formula | C19H25NO3 | Exact mass calculation |
| Molecular Weight | 315.41 g/mol | Standard atomic weights |
| Topological Polar Surface Area (TPSA) | 39.7 Ų | Calculated via fragment-based contributions; optimal for BBB penetration (< 90 Ų) |
| Hydrogen Bond Donors (HBD) | 1 | Secondary amine (-NH-) |
| Hydrogen Bond Acceptors (HBA) | 4 | Amine nitrogen (1) + Ether oxygens (3) |
| Rotatable Bonds | 9 | Confers high conformational flexibility for target induced-fit binding |
| Predicted LogP (xLogP3) | ~3.8 | Lipophilic core balanced by the methoxyethoxy chain |
| Estimated pKa (Conjugate Acid) | ~4.5 | Weak base; extrapolated from o-anisidine derivatives |
Pharmacophoric Mapping and Ligand Potential
The spatial arrangement of functional groups in this molecule makes it an excellent candidate for targeting kinase hinge regions or metalloprotein active sites. The secondary amine and the ether oxygens can act cooperatively to chelate metal ions or form a robust hydrogen-bonding network with protein backbones.
Pharmacophoric mapping of key functional groups and their binding interactions.
Synthetic Methodology: Reductive Amination
The most efficient and scalable route to synthesize 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline is via the direct reductive amination of 2-isopropoxyaniline and 2-(2-methoxyethoxy)benzaldehyde.
Causality of Experimental Choices
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4). NaBH(OAc)3 is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde . This prevents the formation of the corresponding benzyl alcohol byproduct.
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Solvent System: 1,2-Dichloroethane (DCE) is used because it provides excellent solubility for both starting materials and the reducing agent, while being inert to hydride transfer.
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Acid Catalysis: A catalytic amount of glacial acetic acid (AcOH) is added to facilitate the dehydration step of imine formation and to protonate the imine, accelerating the hydride attack.
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure reaction fidelity without requiring immediate LC-MS analysis.
Step 1: Iminium Formation
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In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropoxyaniline (1.0 equiv, 10 mmol) and 2-(2-methoxyethoxy)benzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous DCE (25 mL).
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Add glacial acetic acid (1.2 equiv, 12 mmol) dropwise at room temperature.
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Validation Checkpoint 1: Stir the mixture for 30 minutes. Spot the reaction on a silica TLC plate (Hexanes:EtOAc 4:1). The disappearance of the highly fluorescent aniline spot and the appearance of a new, less polar yellow spot confirms quantitative imine formation.
Step 2: Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice bath to control the exotherm. 5. Add NaBH(OAc)3 (1.5 equiv, 15 mmol) portion-wise over 10 minutes to prevent rapid hydrogen gas evolution. 6. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. 7. Validation Checkpoint 2: Quench a 50 µL aliquot in saturated NaHCO3 and extract with EtOAc. TLC analysis should show the complete disappearance of the yellow imine spot and the emergence of a new, UV-active spot corresponding to the secondary amine.
Step 3: Workup and Purification (Acid-Base Extraction) 8. Quench the bulk reaction by slowly adding saturated aqueous NaHCO3 (25 mL) until gas evolution ceases (pH ~8). Causality: This neutralizes the acetic acid and destroys excess hydride. 9. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL). 10. Self-Validating Purification: To separate the product from neutral organic impurities (like unreacted aldehyde), extract the combined organic layers with 1M HCl (3 x 15 mL). The secondary amine product will protonate and move into the aqueous phase. 11. Wash the acidic aqueous phase once with diethyl ether (15 mL) to remove lipophilic impurities. 12. Basify the aqueous phase with 2M NaOH until pH > 10, then extract the free-based product back into EtOAc (3 x 20 mL). 13. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline.
Synthetic workflow for the reductive amination yielding the target secondary amine.
Analytical Characterization Standards
To confirm the structural integrity of the synthesized compound, the following spectroscopic markers should be observed:
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1H NMR (400 MHz, CDCl3):
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The terminal methoxy group (-OCH3) will appear as a sharp singlet at ~3.35 ppm (3H).
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The ethylene glycol linker (-O-CH2-CH2-O-) will present as two distinct multiplets around 3.65 ppm (2H) and 4.10 ppm (2H).
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The benzylic protons (-CH2-N) will appear as a sharp singlet at ~4.35 ppm (2H).
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The isopropoxy methine proton (-CH(CH3)2) will present as a characteristic heptet at ~4.55 ppm (1H), with the corresponding methyl doublets at ~1.35 ppm (6H).
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The secondary amine proton (-NH-) typically appears as a broad singlet around 4.80 ppm (1H), which will disappear upon D2O shake.
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ESI-MS: Expected [M+H]+ peak at m/z 316.19.
References
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Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). "Molecular Properties That Influence the Oral Bioavailability of Drug Candidates." Journal of Medicinal Chemistry, 45(12), 2615-2623. URL:[Link]
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Williams, R. (2001). "pKa Data Compiled by R. Williams." IUPAC Chemical Data Series / Organic Chemistry Data. URL:[Link]
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National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 34436, 2-Isopropoxyaniline." PubChem. URL:[Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
